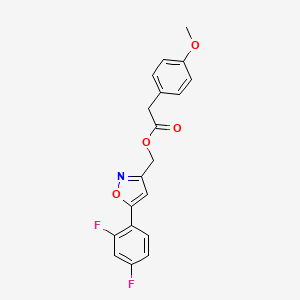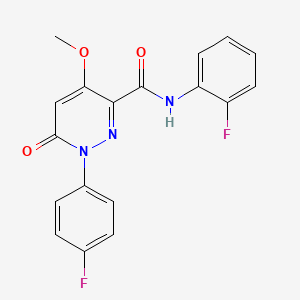
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as FP-3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FP-3 belongs to the class of pyridazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
Synthesis and Antimicrobial Studies
A study on fluoroquinolone-based compounds, including a range of synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, highlighted their antimicrobial properties. These compounds, derived from lead molecules and further reacted to yield a series of compounds, were tested for antifungal and antibacterial activities, showcasing potential applications in antimicrobial therapy (Patel & Patel, 2010).
Cancer Research and Inhibitory Effects
Research into N-substituted pyridine and pyridazinone derivatives has shown promising anticancer activities. These studies involve the synthesis and characterization of compounds with potential cytotoxic effects against various cancer cell lines, suggesting their utility in developing new anticancer therapies. Specifically, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their ability to inhibit cancer cell proliferation (Hao et al., 2017).
Design and Synthesis for Kinase Inhibition
The discovery and development of selective Met kinase inhibitors involve the synthesis of N-substituted pyridine and pyridazinone derivatives, showing efficacy in preclinical models of cancer. These compounds, including BMS-777607, demonstrate potent inhibitory activity against the Met kinase superfamily, offering insights into the design of new therapeutic agents for cancer treatment (Schroeder et al., 2009).
Antioxidant and Enzyme Inhibition Studies
Studies on triazole derivatives, including 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, have explored their biological profiles, revealing moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase. This research contributes to the understanding of the mechanisms underlying the biological activities of these compounds and their potential applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Electrochromic and Fluorescent Probes
Research into aromatic polyamides and fluorescent chemosensors has led to the development of compounds with electrochromic properties and sensing abilities for specific ions. These studies highlight the versatility of N-substituted phenyl compounds in creating materials and sensors with potential applications in electronics and diagnostics, illustrating the broad scope of research applications for these chemical entities (Liou & Chang, 2008).
特性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-8-6-11(19)7-9-12)22-17(15)18(25)21-14-5-3-2-4-13(14)20/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHFWSFTCCNXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2601911.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
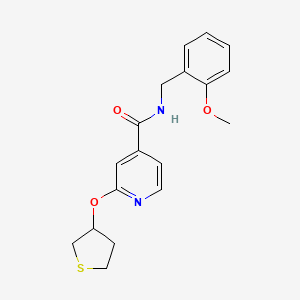
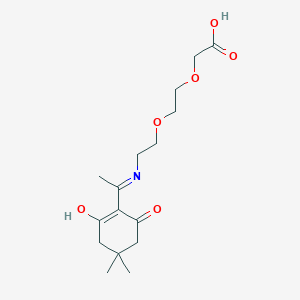
![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)
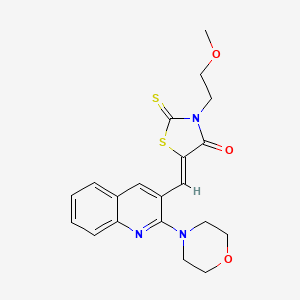
![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)
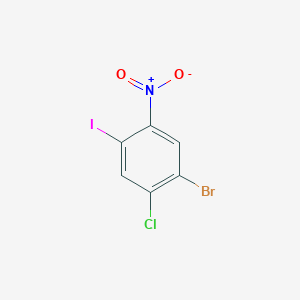
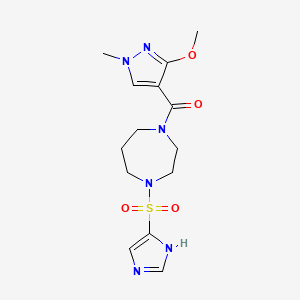


![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)
